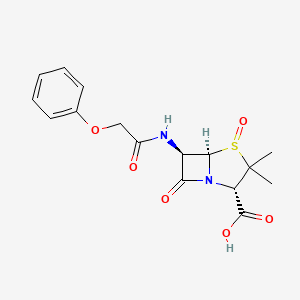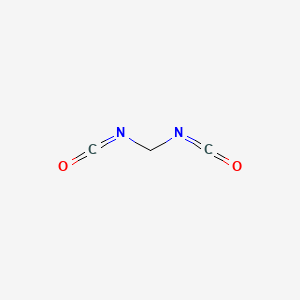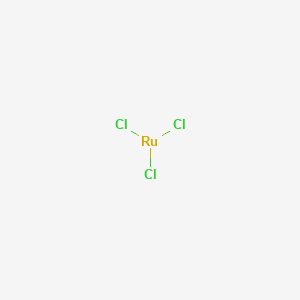
Pilsicainide
Descripción general
Descripción
Pilsicainide is a class Ic antiarrhythmic agent . It has been investigated for the treatment of Paroxysmal Atrial Fibrillation . The pharmacodynamic effects of this compound are achieved via selective sodium channel blockade .
Molecular Structure Analysis
This compound has a molecular formula of C17H24N2O . Its average molecular weight is 272.392 . You can find its 3D structure on various online databases .Chemical Reactions Analysis
There is a case report of an 84-year-old man who developed this compound toxicity and ventricular tachycardia during treatment with this compound for atrial fibrillation .Physical And Chemical Properties Analysis
This compound has a chemical formula of C17H24N2O and a molecular weight of 272.39 . It should be stored under the recommended conditions in the Certificate of Analysis .Aplicaciones Científicas De Investigación
Sodium Channel Blockade Mechanism
Pilsicainide, primarily used as an anti-arrhythmic drug in Japan, functions as a pure sodium channel blocker. Desaphy et al. (2010) explored its mechanism, focusing on its ability to block open channels, which is crucial for reducing hyperexcitability in conditions characterized by abnormal sodium channel opening (Desaphy et al., 2010).
Application in Atrial Fibrillation
Kumagai et al. (2012) discussed this compound's role in managing atrial fibrillation. It notably prolongs the atrial effective refractory period and affects intra-atrial conduction. This application provides insights into the mechanism of pharmacological conversion of atrial fibrillation and suggests potential hybrid therapy approaches (Kumagai et al., 2012).
Interaction with hERG Channels
Onohara et al. (2016) explored this compound's interaction with hERG channels, which are related to the rapidly activating delayed-rectifier K+ current. Their study focused on the effects of chronic exposure to this compound on wild-type hERG proteins and channel currents, providing insights into its broader pharmacological actions (Onohara et al., 2016).
Pharmacokinetics in Different Populations
Qiu et al. (2014) conducted a study to understand the pharmacokinetics of this compound hydrochloride injection in healthy Chinese adults. This research is critical for adapting the drug's use in different ethnic populations and understanding its systemic behavior in the body (Qiu et al., 2014).
Electrophysiological Effects
Takahara et al. (2012) examined the electrophysiological effects of this compound on the guinea-pig pulmonary vein myocardium. This study is significant for understanding how this compound influences cardiac electrophysiology, particularly in relation to atrial fibrillation (Takahara et al., 2012).
Inhibition of Proteasome Activity
Bahrudin et al. (2017) investigated the inhibitory effects of this compound on the proteasome, a protein complex responsible for degrading damaged or unnecessary proteins in cells. This research sheds light on potential new therapeutic applications and mechanisms of action of this compound (Bahrudin et al., 2017).
Mecanismo De Acción
Safety and Hazards
Pilsicainide should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Pilsicainide has been effective in preventing recurrence of atrial fibrillation in a substantial proportion of patients in a single-centre crossover trial . There were no between-group differences in the subgroup of patients with shorter-duration atrial fibrillation, but actuarial results over 1 year significantly favoured cibenzoline over this compound in patients with longer-duration atrial fibrillation . Both oral and intravenous this compound have demonstrated efficacy in ventricular tachyarrhythmias, including ventricular extrasystole . Clinical trial and postmarketing surveillance data indicate that this compound is generally well tolerated in most patients .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQTVJKBTWGHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046639 | |
| Record name | Pilsicainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88069-67-4 | |
| Record name | Pilsicainide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88069-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pilsicainide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pilsicainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pilsicainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PILSICAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0X7V6CSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















